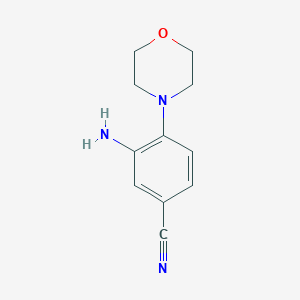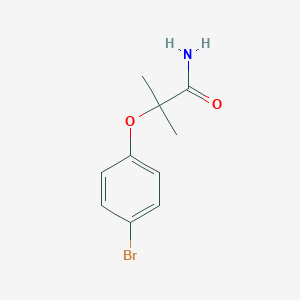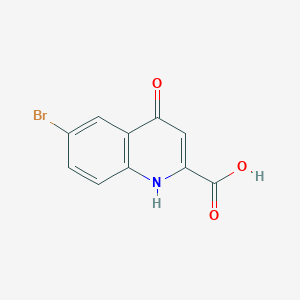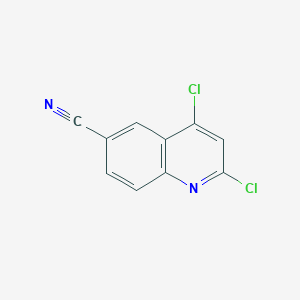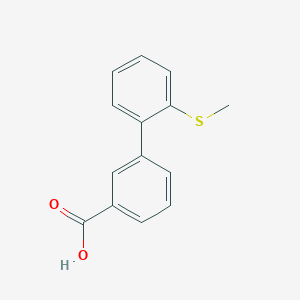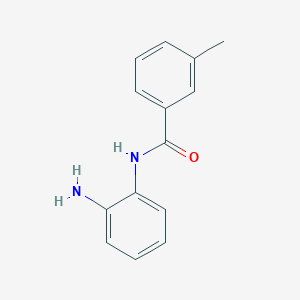
N-(2-Aminophenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminophenyl)-3-methylbenzamide, commonly known as N-(2-amino-phenyl)-3-methyl-benzamide (NAMBA), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAMBA is a member of the benzamide family of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The exact mechanism of action of N-(2-Aminophenyl)-3-methylbenzamide is not yet fully understood. However, it has been proposed that N-(2-Aminophenyl)-3-methylbenzamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(2-Aminophenyl)-3-methylbenzamide may reduce inflammation and pain.
生化学的および生理学的効果
In addition to its anti-inflammatory and analgesic properties, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess other biological activities. For example, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as a cancer therapy.
実験室実験の利点と制限
One advantage of N-(2-Aminophenyl)-3-methylbenzamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess a wide range of biological activities, making it a promising candidate for further research. However, one limitation of N-(2-Aminophenyl)-3-methylbenzamide is that its mechanism of action is not yet fully understood, which may make it difficult to develop new therapies based on this compound.
将来の方向性
There are several potential future directions for research on N-(2-Aminophenyl)-3-methylbenzamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of N-(2-Aminophenyl)-3-methylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Aminophenyl)-3-methylbenzamide, which may lead to the development of new therapies for pain and inflammation. Finally, the antioxidant properties of N-(2-Aminophenyl)-3-methylbenzamide may make it a promising candidate for the development of new therapies for a range of diseases associated with oxidative stress.
合成法
The synthesis of N-(2-Aminophenyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with 2-aminophenol in the presence of a base to form N-(2-Aminophenyl)-3-methylbenzamide. The synthesis of N-(2-Aminophenyl)-3-methylbenzamide is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
N-(2-Aminophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
175714-50-8 |
|---|---|
製品名 |
N-(2-Aminophenyl)-3-methylbenzamide |
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
N-(2-aminophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
InChIキー |
IHQDWIDSWQKEKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



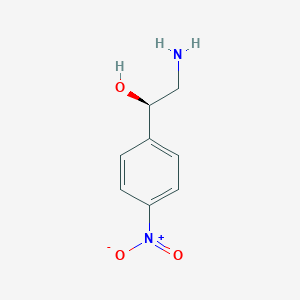
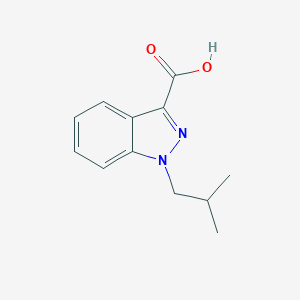

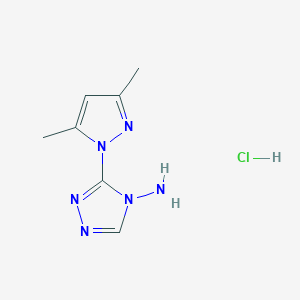
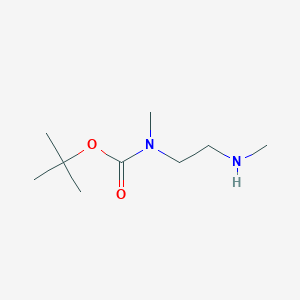
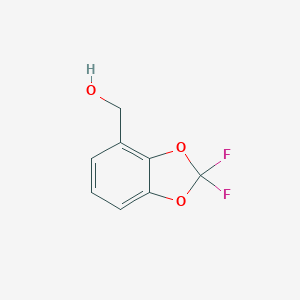
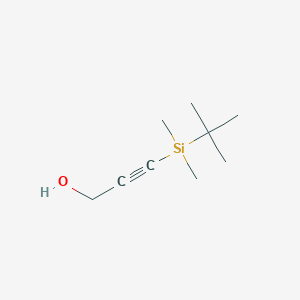
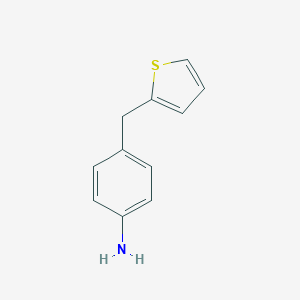
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
